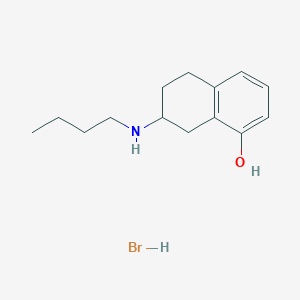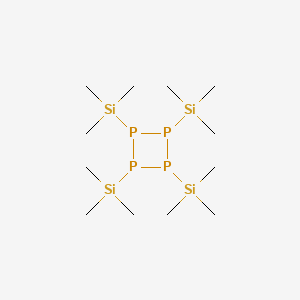
N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the sulfonamide core. One common method involves the reaction of benzene sulfonyl chloride with an amine derivative under basic conditions. The benzyl and naphthyl groups are then introduced through subsequent reactions, often involving Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process typically includes:
Preparation of Benzene Sulfonyl Chloride: Reacting benzene with chlorosulfonic acid.
Formation of Sulfonamide Core: Reacting benzene sulfonyl chloride with an appropriate amine.
Introduction of Benzyl and Naphthyl Groups: Using Friedel-Crafts reactions or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the sulfonamide or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-p-toluene sulfonamide: Structurally similar but lacks the naphthyl group.
Naphthalen-2-yl sulfonamide: Contains the naphthyl group but lacks the benzyl and methyl groups.
Benzene sulfonamide derivatives: A broad class of compounds with varying substituents on the benzene ring.
Uniqueness
N-Benzyl-4-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide is unique due to its specific combination of benzyl, methyl, and naphthyl groups attached to the sulfonamide core
Propriétés
Numéro CAS |
86488-49-5 |
|---|---|
Formule moléculaire |
C24H21NO2S |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
N-benzyl-4-methyl-N-naphthalen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H21NO2S/c1-19-11-15-24(16-12-19)28(26,27)25(18-20-7-3-2-4-8-20)23-14-13-21-9-5-6-10-22(21)17-23/h2-17H,18H2,1H3 |
Clé InChI |
NVDMCUGLMQJEOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
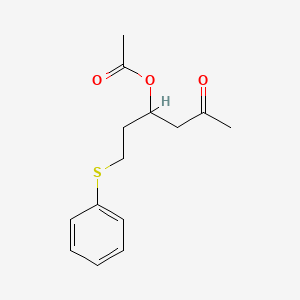
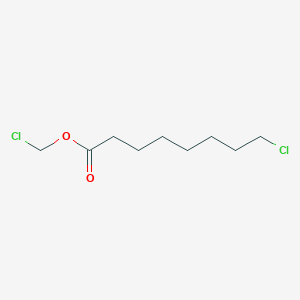
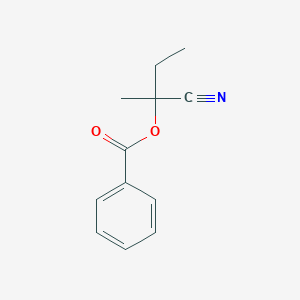
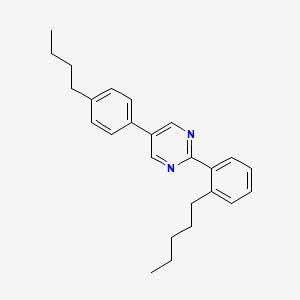
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
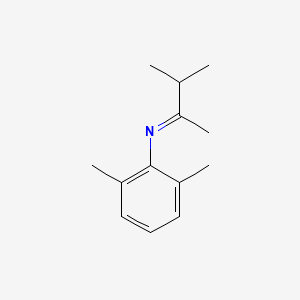
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)
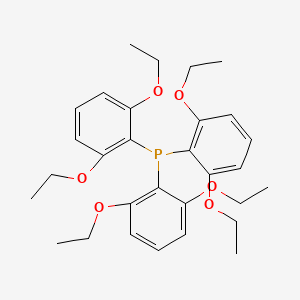
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)
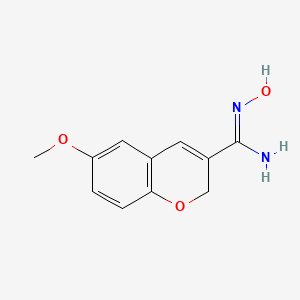
![Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)](/img/structure/B14413612.png)
